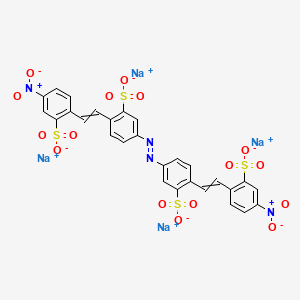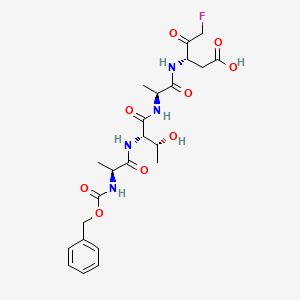![molecular formula C27H31N3O4 B12369854 4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one](/img/structure/B12369854.png)
4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one is a complex organic compound that features a chromen-2-one core structure linked to a triazole ring via a pentoxy chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Synthesis of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Linking the Triazole to the Chromen-2-one: The final step involves the nucleophilic substitution reaction where the triazole derivative is reacted with a halogenated pentoxy chain, which is then linked to the chromen-2-one core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the condensation and cycloaddition steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and triazole moieties.
Reduction: Reduction reactions can target the chromen-2-one core, potentially converting it to a dihydro derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated pentoxy chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products
Oxidation: Products may include quinone derivatives or oxidized triazole rings.
Reduction: Dihydro derivatives of the chromen-2-one core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used to study the interactions of triazole and chromen-2-one derivatives with biological macromolecules.
Industrial Applications: It may find use in the development of new materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one is likely multifaceted:
Molecular Targets: The compound may interact with enzymes or receptors that are sensitive to its structural features, such as kinases or G-protein coupled receptors.
Pathways Involved: It could modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one: shares similarities with other triazole and chromen-2-one derivatives, such as:
Uniqueness
- Structural Uniqueness : The combination of a chromen-2-one core with a triazole ring via a pentoxy chain is unique and may confer distinct biological activities.
- Functional Properties : The specific arrangement of functional groups in this compound may result in unique interactions with biological targets, making it a valuable scaffold for drug development.
Propiedades
Fórmula molecular |
C27H31N3O4 |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
4-[5-[4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one |
InChI |
InChI=1S/C27H31N3O4/c1-19(2)21-12-11-20(3)25(15-21)33-18-22-17-30(29-28-22)13-7-4-8-14-32-26-16-27(31)34-24-10-6-5-9-23(24)26/h5-6,9-12,15-17,19H,4,7-8,13-14,18H2,1-3H3 |
Clave InChI |
PIIYDTAOOHVNAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)C)OCC2=CN(N=N2)CCCCCOC3=CC(=O)OC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)

![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)

![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)




